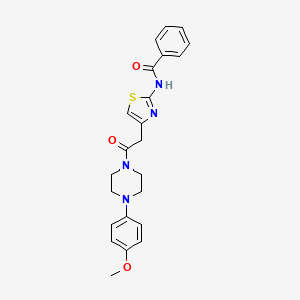![molecular formula C10H8ClN3O B2819098 4-[(2-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one CAS No. 338777-74-5](/img/structure/B2819098.png)
4-[(2-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-Chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one, also known as CAMP, is a heterocyclic compound that has a wide range of applications in scientific research. It is used in the synthesis and development of new pharmaceuticals, as well as in the study of biochemical and physiological processes. CAMP is a versatile compound that is easily synthesized and has a wide range of applications, from laboratory experiments to drug development.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- A study by Holzer et al. (2003) described the synthesis of spiro-fused (C2)-azirino-(C4)-pyrazolones, including compounds similar to the target chemical. These compounds were synthesized through reactions involving acyl-5-hydroxy-3-methyl-1H-pyrazoles and characterized by spectroscopic studies and X-ray structure analysis (Holzer, Claramunt, Pérez-Torralba, Guggi, & Brehmer, 2003).
Tautomerism and Molecular Structure
- Research by Rockley and Summers (1981) explored the tautomerism of 5-Methyl-4-[(arylamino)methylene]-2,4-dihydro-3H-pyrazol-3-ones, which are closely related to the target compound. They demonstrated the existence of these compounds in specific tautomeric forms, highlighting their intramolecular hydrogen bonding (Rockley & Summers, 1981).
Mass Spectral Analysis
- The mass spectral fragmentation patterns of similar compounds were elucidated by Keats, Rockley, and Summers (1982), providing insights into the initial fragmentation routes and minor fragmentation processes (Keats, Rockley, & Summers, 1982).
Biological Properties
- A study by Hamama et al. (2012) focused on the synthesis and evaluation of the biological properties of novel heterocyclic compounds, including pyrazolones. They assessed the antibacterial and antitumor potential of these compounds, indicating a wide range of applications in medicinal chemistry (Hamama, El‐Gohary, Soliman, & Zoorob, 2012).
Computational and Spectroscopic Studies
- Thomas et al. (2018) conducted a detailed computational and spectroscopic study on pyrazole derivatives, aiming to understand their reactive properties and pharmaceutical potential. Their work encompasses density functional theory calculations, molecular dynamics simulations, and molecular docking to predict inhibitory activity against specific enzymes (Thomas et al., 2018).
Eigenschaften
IUPAC Name |
4-[(2-chlorophenyl)iminomethyl]-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c11-8-3-1-2-4-9(8)12-5-7-6-13-14-10(7)15/h1-6H,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRIJLFIMAMGJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=CNNC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
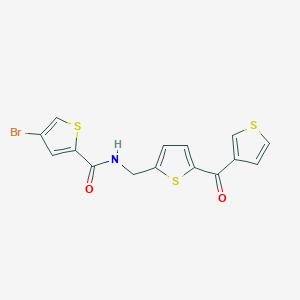
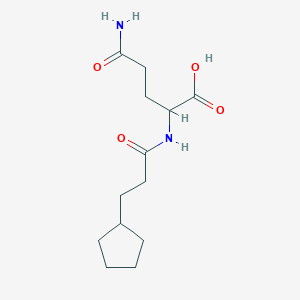
![N-[cyano(2,4-dimethoxyphenyl)methyl]-3-(1H-pyrrol-1-yl)butanamide](/img/structure/B2819018.png)
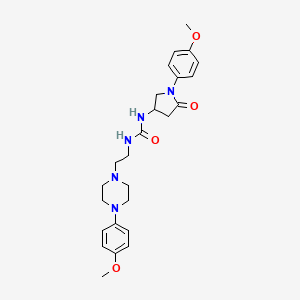

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-hydroxyphenyl)acetonitrile](/img/structure/B2819022.png)
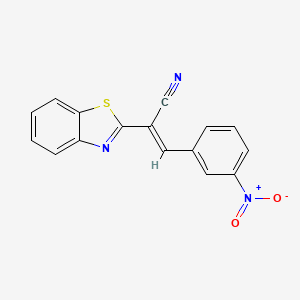


![N-[4-(aminocarbonyl)phenyl]-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2819027.png)
